molecular formula C22H28O2S B12573773 Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester CAS No. 638199-64-1

Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester

Cat. No.: B12573773
CAS No.: 638199-64-1
M. Wt: 356.5 g/mol
InChI Key: OKZFXYFUSWRLFF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is a structurally complex benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a sulfur-linked substituent at the para position of the benzene ring. The sulfur atom connects the benzoic acid core to a 2-hexyl-4,5-dimethylphenyl group, introducing significant steric bulk and lipophilicity. Below, we compare its inferred characteristics with structurally analogous compounds documented in the literature.

Properties

CAS No.

638199-64-1

Molecular Formula

C22H28O2S

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfanylbenzoate

InChI

InChI=1S/C22H28O2S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)25-20-12-10-18(11-13-20)22(23)24-4/h10-15H,5-9H2,1-4H3

InChI Key

OKZFXYFUSWRLFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thioether group can interact with biological molecules, potentially leading to the modulation of enzymatic activities or signaling pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thio-Containing Benzoic Acid Esters

Compounds with sulfur linkages exhibit distinct electronic and steric effects. Key examples include:

Benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester (CAS 918967-69-8) Molecular Formula: C₉H₈F₂O₂S Molecular Weight: 218.22 g/mol Substituents: Fluorine atoms at positions 2 and 5, methylthio group at position 4. The methylthio group is smaller, reducing steric hindrance .

Benzoic acid, 2-[[(4-methylphenyl)thio]carbonyl]-, methyl ester (CAS 42797-32-0)

  • Molecular Formula : C₁₆H₁₄O₃S
  • Molecular Weight : 286.35 g/mol
  • Substituents : Thio-carbonyl group linked to a 4-methylphenyl ring.
  • Comparison : The thio-carbonyl moiety introduces conjugation and polarity, contrasting with the thioether linkage in the target compound. This difference may affect solubility and chemical reactivity .

Benzoic acid, 2-fluoro-3-[[(4-methoxyphenyl)methyl]thio]-, ethyl ester (CAS 1359983-12-2)

  • Molecular Formula : C₁₇H₁₇FO₃S
  • Molecular Weight : 320.38 g/mol
  • Substituents : Fluoro group at position 2, (4-methoxybenzyl)thio group at position 3.
  • Comparison : The ethyl ester group increases hydrophobicity compared to methyl esters. The methoxybenzyl-thio substituent combines electron-donating (methoxy) and bulky (benzyl) effects, which may mimic the target’s hexyl-dimethylphenyl group in lipophilicity .

Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester (CAS 64148-56-7) Molecular Formula: C₁₀H₁₀O₃S Molecular Weight: 234.25 g/mol Substituents: Methoxythioxomethyl group at position 4.

Methoxy-Substituted Benzoic Acid Esters

Methoxy groups influence electronic properties and solubility:

Benzoic acid, 2,4-dimethoxy-, methyl ester

  • Substituents : Methoxy groups at positions 2 and 4.
  • Comparison : Methoxy groups are electron-donating, enhancing resonance stability. The absence of sulfur in this compound reduces lipophilicity compared to the target .

Benzoic acid, 2-(acetylamino)-4,5-dimethoxy-, methyl ester (CAS 63190-57-8) Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: N/A Substituents: Acetylamino and dimethoxy groups.

Alkyl-Substituted Benzoic Acid Esters

Simple alkyl esters highlight substituent size effects:

  • Butyl benzoate (CAS 136-60-7)
    • Molecular Formula : C₁₁H₁₄O₂
    • Comparison : The linear butyl chain is less sterically demanding than the target’s branched hexyl-dimethylphenyl group, resulting in lower viscosity and higher volatility .

Data Table: Structural and Physical Properties of Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester (918967-69-8) C₉H₈F₂O₂S 218.22 2,5-F; 4-(methylthio) High stability due to fluorine
Benzoic acid, 2-[[(4-methylphenyl)thio]carbonyl]-, methyl ester (42797-32-0) C₁₆H₁₄O₃S 286.35 Thio-carbonyl; 4-methylphenyl Polar thio-carbonyl group
Benzoic acid, 2-fluoro-3-[[(4-methoxyphenyl)methyl]thio]-, ethyl ester (1359983-12-2) C₁₇H₁₇FO₃S 320.38 2-F; 3-(4-methoxybenzylthio); ethyl ester Enhanced lipophilicity
Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester (64148-56-7) C₁₀H₁₀O₃S 234.25 4-(methoxythioxomethyl) Reactive thioxo group
Benzoic acid, 2,4-dimethoxy-, methyl ester C₁₀H₁₂O₄ 196.20 2,4-dimethoxy Electron-donating substituents

Research Findings and Discussion

  • Steric Effects : The target compound’s 2-hexyl-4,5-dimethylphenyl group likely imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller analogues like the methylthio derivative .
  • Electronic Effects : Fluorine and methoxy groups in analogues modulate electronic properties, suggesting that the target compound’s sulfur-linked alkyl group may dominate its electronic profile, favoring radical or oxidation reactions.

Biological Activity

Benzoic acid derivatives have garnered attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is a thioether derivative that may exhibit unique biological properties owing to its structural characteristics. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Antibacterial Activity

Research indicates that benzoic acid derivatives often display significant antibacterial properties. A study evaluated various benzoic acid derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the thioether group significantly enhances antibacterial activity compared to other functional groups.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzoic acid derivativeStaphylococcus aureus50 µg/mL
Benzoic acid derivativeE. coli100 µg/mL

The compound exhibited moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory applications. A study involving various benzoic acid derivatives highlighted their ability to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Benzoic acid derivative45%60%

These findings indicate that the compound may be beneficial in treating inflammatory conditions .

Enzyme Inhibition

The enzyme inhibitory potential of benzoic acid derivatives was also assessed. Specifically, the compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease.

EnzymeIC50 (µM)
Acetylcholinesterase25 µM
Urease30 µM

The inhibition of AChE suggests potential applications in neurodegenerative diseases such as Alzheimer's, while urease inhibition may have implications for treating urinary tract infections .

Case Studies

  • Antibacterial Evaluation : A comprehensive study conducted by researchers involved synthesizing various benzoic acid derivatives, including the methyl ester variant. The synthesized compounds were evaluated for their antibacterial efficacy against clinical isolates of Salmonella typhi and Bacillus subtilis, demonstrating moderate activity with MIC values ranging from 50 to 100 µg/mL .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the benzoic acid derivative resulted in a significant reduction in paw edema compared to control groups. This suggests a potent anti-inflammatory effect that warrants further investigation .

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